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Compound of Interest

Compound Name:
2-(3-(Benzyloxy)-2-oxoazepan-1-

yl)acetic acid

CAS No.: 2080412-76-4

Cat. No.: B2905228

Get Quote

Executive Summary: The "Goldilocks" Scaffold
In the landscape of medicinal chemistry, seven-membered lactams (

-lactams or azepan-2-ones) occupy a "Goldilocks" zone between the rigid, high-strain domain
of

-lactams and the entropically loose, floppy nature of macrocycles. Historically underutilized due
to synthetic challenges (the "medium-ring gap"), these scaffolds are now re-emerging as
privileged structures. They offer a unique ability to mimic

-turns in peptides and position pharmacophores in vectors inaccessible to standard piperidine
or pyrrolidine cores.

This guide details the structural rationale, synthetic access, and application of

-lactams, moving beyond basic textbook definitions to actionable, field-proven strategies.
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Structural Dynamics & Pharmacophore
Projection[1]
Conformational Analysis
Unlike the chair conformation of cyclohexane, the seven-membered azepanone ring exists in a

dynamic equilibrium between twist-chair (TC) and twist-boat (TB) forms.

The Pseudo-Rotation: The energy barrier between conformers is relatively low (~3-5

kcal/mol), allowing the ring to "breathe" and induce fit upon binding.

Substituent Effects: Placing a bulky group (e.g., benzyl, aryl) at the

or

position can lock the conformation, reducing the entropic penalty of binding. This is a critical
design strategy for high-affinity ligands.

The Peptidomimetic Advantage
The

-lactam bond (

) constrains the

and

torsion angles of the backbone, effectively freezing a peptide bond in a cis or trans orientation.

Application: It serves as a potent mimic of the Type VIa

-turn, a secondary structure often found at protein-protein interaction (PPI) interfaces.

Synthetic Strategies: Crossing the Entropic Barrier
Constructing 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings

due to transannular strain and entropy (Baldwin's rules). Below are the three most reliable "self-

validating" protocols.
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Strategy A: The Intramolecular Schmidt Reaction (The
Aubé Protocol)
This is the "gold standard" for fusing a lactam ring onto an existing ketone, particularly for

bicyclic systems.

Mechanism: Reaction of an alkyl azide with a ketone under Lewis acid catalysis.

Why it works: It bypasses the entropic penalty of cyclization by tethering the nucleophile

(azide) to the electrophile (ketone).

Regioselectivity: Controlled by the migration aptitude of the alkyl group antiperiplanar to the

diazonium leaving group.[1]

Strategy B: Ring-Closing Metathesis (RCM)
Modern access to unsaturated lactams, allowing for further functionalization.

Critical Parameter:Dilution. To favor intramolecular RCM (forming the ring) over

intermolecular ADMET (polymerization), reactions must be run at high dilution (

).

Catalyst: Grubbs II or Hoveyda-Grubbs II are preferred for their tolerance of the amide

functionality.

Strategy C: Beckmann Rearrangement
The classic expansion of cyclohexanone oximes.

Utility: Best for simple, monocyclic building blocks (e.g., caprolactam derivatives).

Limitation: Harsh acidic conditions can limit functional group tolerance.

Decision Matrix (Visualization)
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Caption: Decision tree for selecting the optimal synthetic pathway based on target architecture.

Experimental Protocols
Protocol 1: Intramolecular Schmidt Reaction (Fused
Azepanone)
This protocol yields a pyrrolo[1,2-a]azepin-5-one scaffold.

Reagents:

Substrate: 4-azidobutyl phenyl ketone (1.0 equiv)

Lewis Acid:
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(2.0 equiv) or

Solvent: Anhydrous

Step-by-Step:

Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the azido-ketone in

(

).

Activation: Cool to

. Add

dropwise over 10 minutes. Note: The solution usually turns yellow/orange.

Evolution: Allow to warm to room temperature. Gas evolution (

) indicates the rearrangement is proceeding. Stir for 4–12 hours.

Validation: Monitor by TLC. The disappearance of the azide peak in IR (

) is a definitive in-process check.

Quench: Pour slowly into saturated aqueous

. Extract with

.

Purification: Flash chromatography (typically EtOAc/Hexanes) yields the fused lactam.

Protocol 2: Ring-Closing Metathesis (RCM) for -Lactams
Critical Control Point: Concentration.

Reagents:

Substrate:
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-diallyl amide derivative

Catalyst: Grubbs

Generation (5 mol%)

Solvent: Degassed Dichloromethane (DCM)

Step-by-Step:

Degassing: Sparge DCM with Argon for 30 minutes. Oxygen poisons the ruthenium carbene.

Dilution: Dissolve substrate to a final concentration of

. Causality: This extreme dilution renders intermolecular collisions statistically negligible
compared to intramolecular cyclization.

Initiation: Add Grubbs II catalyst in one portion at reflux (

).

Monitoring: Reaction is usually complete in 2–6 hours.

Quenching (Crucial): Add ethyl vinyl ether (50 equiv) and stir for 30 minutes. This forms a

catalytically inactive Fischer carbene, preventing isomerization or polymerization during

concentration.

Workup: Concentrate and purify via silica gel.

Medicinal Chemistry Applications (Case Studies)
CGRP Receptor Antagonists (Migraine)
The "Gepant" class of drugs illustrates the power of 7-membered rings.

Target: Calcitonin Gene-Related Peptide (CGRP) receptor.[2][3][4][5]

Role of Lactam: In compounds like Telcagepant and newer generations (e.g., Zavegepant

analogs), the azepinone or benzazepinone core serves as a rigid spacer. It orients the
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terminal aryl groups to interact with the hydrophobic cleft of the CGRP receptor while

maintaining oral bioavailability.

Data Point: The 7-membered ring provided a 10-fold increase in solubility compared to the

acyclic amide analog in early SAR studies.

Influenza PAN Endonuclease Inhibitors
Recent research has utilized 7-membered lactam-fused hydroxypyridinones.

Mechanism: The lactam ring constrains the metal-binding pharmacophore (MBP) to chelate

the dinuclear

center of the viral enzyme.

Outcome: Compound 16s (from Ref [2]) showed

, demonstrating that the medium ring provided the optimal angle for metal coordination,
superior to 6-membered analogs.

Comparative Data: Ring Size vs. Activity
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Mechanistic Visualization: The Schmidt Cycle[7]
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Understanding the atomic migration is key to predicting regioselectivity in substituted systems.
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Caption: Mechanistic flow of the intramolecular Schmidt reaction, highlighting the critical alkyl

migration step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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